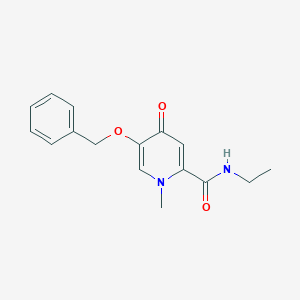

![molecular formula C14H13FN4O B6579807 7-(3-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 946237-15-6](/img/structure/B6579807.png)

7-(3-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-(3-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been synthesized and studied for their antibacterial activity . They have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacterial strains .

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives starts from esters of oxalic acid monoamides via cyclization of intermediate 3-hydrazinopyrazin-2-ones . The reaction sequence starts from known oxalic acid monoamide esters, already having the substituent, which will occupy position 7 in the target [1,2,4]triazolo[4,3-a]pyrazin-8-one .Molecular Structure Analysis

The structures of these compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cyclization, hydrolysis, and alkylation . The use of POCl3 to obtain 3-chloropyrazin-2(1H)-ones was accompanied by the formation of a considerable amount of tar, which required column chromatography for purification .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, and mass spectrometry .Aplicaciones Científicas De Investigación

Antibacterial Activity

The synthesis and evaluation of novel triazolo[4,3-a]pyrazine derivatives revealed significant antibacterial potential. These compounds were tested against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e exhibited superior antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to the first-line antibacterial agent ampicillin .

Medicinal Chemistry

Nitrogen-containing heterocycles serve as essential building blocks in medicinal chemistry. The triazolo[4,3-a]pyrazine scaffold offers opportunities for drug development. Researchers have explored modifications of this core structure to create novel pharmaceutical agents. For instance, derivatives containing N-alkyl, alkylsulfanyl, alkylsulfinyl, or alkylsulfonyl substituents have been investigated as P2X7 receptor antagonists for treating pain or inflammatory diseases .

Fluorescent Probes

Triazolo[4,3-a]pyrazine derivatives have been employed as fluorescent probes. Their unique properties make them suitable for visualizing biological processes and cellular components. Researchers have explored their use in fluorescence-based assays and imaging studies .

Hybrid Nucleus: Triazolothiadiazine

Triazolothiadiazine, a hybrid nucleus formed by fusing triazole and thiadiazine moieties, has gained attention. It serves as a versatile intermediate in synthetic chemistry and holds promise as a scaffold for designing new pharmaceuticals. Its wide range of applications includes drug discovery and development .

Functional Materials

Beyond medicinal applications, triazolo[4,3-a]pyrazine derivatives contribute to the development of functional materials. Researchers explore their use in organic electronics, sensors, and optoelectronic devices. Their tunable properties make them valuable for various technological advancements.

Mecanismo De Acción

Target of Action

Similar compounds in the 1,2,4-triazolo[4,3-a]pyrazine class have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It’s known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a feature common to this class of compounds, allows it to make specific interactions with different target receptors .

Biochemical Pathways

Compounds in the 1,2,4-triazolo[4,3-a]pyrazine class have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Some compounds in the 1,2,4-triazolo[4,3-a]pyrazine class have shown moderate to good antibacterial activities against both gram-positive and gram-negative bacterial strains .

Propiedades

IUPAC Name |

7-(3-fluorophenyl)-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O/c1-2-4-12-16-17-13-14(20)18(7-8-19(12)13)11-6-3-5-10(15)9-11/h3,5-9H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGSOGCMCLURNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C2N1C=CN(C2=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-Fluorophenyl)-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-3-yl)methyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6579726.png)

![3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B6579728.png)

![6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6579749.png)

![3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6579764.png)

![2-[(cyanomethyl)sulfanyl]-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B6579771.png)

![7-(4-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579779.png)

![3-ethyl-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579786.png)

![3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579792.png)

![3-ethyl-7-(4-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579800.png)

![7-(3,4-difluorophenyl)-3-ethyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579811.png)

![1-(3-chloro-4-methoxyphenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B6579827.png)